Methyl tridec-7-en-4-ynoate
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Overview
Description
Methyl tridec-7-en-4-ynoate is an organic compound with the molecular formula C14H22O2. It is characterized by the presence of a triple bond and a double bond within its carbon chain, making it a unique ester. This compound is of interest in various fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tridec-7-en-4-ynoate can be synthesized through several methods. One common approach involves the esterification of tridec-7-en-4-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl tridec-7-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Methyl tridec-7-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl tridec-7-en-4-ynoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. Additionally, its unsaturated bonds can participate in various addition reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradec-2E,4,5-trienoate: Another ester with multiple unsaturated bonds, used in pheromone synthesis.
Methyl 4-chlorotetradec-5-ynoate: A compound with similar reactivity, used in synthetic organic chemistry.
Uniqueness
Methyl tridec-7-en-4-ynoate is unique due to its specific combination of a triple bond and a double bond within the same molecule. This structural feature imparts distinct reactivity and makes it valuable in various chemical transformations and applications.
Properties
CAS No. |
168422-43-3 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl tridec-7-en-4-ynoate |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h7-8H,3-6,9,12-13H2,1-2H3 |
InChI Key |
ZWRYDSKUKPZEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC#CCCC(=O)OC |
Origin of Product |
United States |
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